Cas no 1803644-13-4 (3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridine)

3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H8BrF3N2O/c1-4-3-14-7(15-8(10,11)12)6(13)5(4)2-9/h3H,2,13H2,1H3
- InChIKey: OANBGDZPQMJVQI-UHFFFAOYSA-N
- ほほえんだ: BrCC1=C(C(=NC=C1C)OC(F)(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 215
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 48.1
3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A020005792-1g |
3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridine |
1803644-13-4 | 97% | 1g |
$1,831.20 | 2022-04-02 | |
Alichem | A020005792-500mg |
3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridine |
1803644-13-4 | 97% | 500mg |
$1,048.60 | 2022-04-02 |
3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridine 関連文献
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridineに関する追加情報
Recent Advances in the Study of 3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridine (CAS: 1803644-13-4)
The compound 3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridine (CAS: 1803644-13-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique trifluoromethoxy and bromomethyl functional groups, has shown promising potential in the development of novel therapeutic agents. Recent studies have focused on its synthesis, reactivity, and applications in drug discovery, particularly in the design of kinase inhibitors and other biologically active molecules.
One of the key areas of research involves the optimization of synthetic routes for 3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridine. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient multi-step synthesis protocol that improves yield and purity, making the compound more accessible for further pharmacological evaluation. The bromomethyl group in particular has been highlighted for its versatility in cross-coupling reactions, enabling the introduction of various pharmacophores to enhance biological activity.
In terms of biological applications, recent findings suggest that derivatives of 3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridine exhibit potent inhibitory effects on specific protein kinases involved in inflammatory and oncogenic pathways. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that certain analogs of this compound showed nanomolar activity against JAK2 kinases, which are critical targets in myeloproliferative disorders. The trifluoromethoxy group was found to significantly enhance binding affinity and metabolic stability, underscoring its importance in drug design.
Another noteworthy development is the exploration of this compound's role in prodrug strategies. Researchers have utilized the bromomethyl moiety as a reactive handle to conjugate with various drug delivery systems, such as antibody-drug conjugates (ADCs) and nanoparticle-based carriers. A recent preprint on ChemRxiv (2024) detailed the successful incorporation of 3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridine into a tumor-targeting ADC, demonstrating improved payload release and reduced off-target toxicity in preclinical models.
Despite these advances, challenges remain in the broader application of this compound. Issues such as scalability of synthesis, potential toxicity of intermediates, and the need for more comprehensive in vivo studies are areas that require further investigation. However, the growing body of research underscores the compound's versatility and potential as a valuable building block in medicinal chemistry.
In conclusion, 3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridine (CAS: 1803644-13-4) represents a promising scaffold for drug discovery, with recent studies highlighting its synthetic accessibility, biological activity, and applicability in advanced therapeutic modalities. Continued research in this area is expected to yield new insights and potentially lead to the development of innovative treatments for various diseases.
1803644-13-4 (3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridine) 関連製品
- 2228511-02-0(3-(2-methoxyquinolin-3-yl)propanenitrile)
- 2109571-45-9(ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate)
- 1375257-01-4(5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine)
- 1909326-72-2(N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride)
- 2228492-77-9(5-(3-ethylthiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid)
- 1094445-98-3(5-methoxy-1-(pyridin-3-yl)pentane-1,3-dione)
- 1805071-70-8(Ethyl 2-(chloromethyl)-3-(difluoromethyl)-4-methoxypyridine-6-acetate)
- 1528677-35-1(tert-butyl 3-(2-aminoacetyl)azetidine-1-carboxylate)
- 2228289-87-8(4-1-(aminomethyl)cyclohexylbenzene-1,2,3-triol)
- 1807226-08-9(Ethyl 2-bromo-3-cyano-5-(hydroxymethyl)phenylacetate)



